N-(2-hydroxycyclopentyl)-N-methylacetamide
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Description
N-(2-hydroxycyclopentyl)-N-methylacetamide, commonly referred to as HCA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development. HCA is a cyclic amide that belongs to the class of compounds known as hydroxamic acids.
Scientific Research Applications
Density Functional Theory (DFT) Studies
A study by Ji et al. (2020) focuses on the Density Functional Theory (DFT) calculations to investigate the infrared spectrum (IR) characteristics of amide I, II, and III bands in N-methylacetamide. This research highlights the quantum chemistry method's role in explaining the formation of the amide infrared spectrum, providing valuable insights into organic chemistry, analytical chemistry, and chemical biology (Yan Ji et al., 2020).
Hydrolysis Kinetics in High-Temperature Water
Duan et al. (2010) explored the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water using N-methylacetamide as a model. This study provided significant insights into the behavior of N-substituted amides under varying temperature conditions, contributing to the understanding of chemical reactions in high-temperature environments (P. Duan et al., 2010).
Synthesis of New Heterocyclic Compounds
Research by Darwish et al. (2014) aimed at the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety as antimicrobial agents. This study not only expanded the chemical library of sulfamoyl-containing compounds but also contributed to the development of potential antimicrobial agents (E. Darwish et al., 2014).
Chemoselective Acetylation of 2-Aminophenol
Magadum and Yadav (2018) conducted a study on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using Novozym 435 as a catalyst. This research is crucial for the synthesis of intermediates in the production of antimalarial drugs, demonstrating the applicability of biocatalysis in producing pharmaceutical intermediates (Deepali B Magadum & G. Yadav, 2018).
properties
IUPAC Name |
N-(2-hydroxycyclopentyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6(10)9(2)7-4-3-5-8(7)11/h7-8,11H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGHUHKPKQHNPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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